molecular formula C17H14ClNO3 B12110057 5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione

5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione

Cat. No.: B12110057
M. Wt: 315.7 g/mol
InChI Key: NNOCAUIZQAEUIP-UHFFFAOYSA-N
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Description

5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione typically involves the reaction of 5-chloroindole-2,3-dione with 2-(2-methylphenoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and solvents like dichloromethane (CH₂Cl₂).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may mimic the action of natural hormones or neurotransmitters, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione is unique due to its specific indole structure combined with the 2-(2-methylphenoxy)ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

5-chloro-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione

InChI

InChI=1S/C17H14ClNO3/c1-11-4-2-3-5-15(11)22-9-8-19-14-7-6-12(18)10-13(14)16(20)17(19)21/h2-7,10H,8-9H2,1H3

InChI Key

NNOCAUIZQAEUIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O

Origin of Product

United States

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